ALDH3A1 Inhibition: 241 nM IC₅₀ in a Defined Substrate-Based Assay
The target compound inhibits ALDH3A1 with an IC₅₀ of 241 nM, assessed as NADH formation using 4-nitrobenzaldehyde as substrate [1]. In the same assay format, the compound discriminates against ALDH1A1 (IC₅₀ = 598 nM, ~2.5-fold selectivity) and ALDH2 (IC₅₀ = 10,000 nM, ~41-fold selectivity) [1]. This selectivity fingerprint is not reported for the des-chloro analog 4-methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde (CAS 329222-81-3), for which no ALDH inhibition data are publicly available, and contrasts with the more potent but structurally distinct benzimidazole-based ALDH3A1 inhibitor A53 (US9328112; IC₅₀ = 700 nM) that exhibits a different scaffold and selectivity profile [2][3].
| Evidence Dimension | ALDH3A1 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 241 nM (ALDH3A1, 4-nitrobenzaldehyde substrate) |
| Comparator Or Baseline | Des-chloro analog (CAS 329222-81-3): no data. Benzimidazole A53 (US9328112): IC₅₀ = 700 nM (ALDH3A1). |
| Quantified Difference | Target compound is ~2.9× more potent than A53 by IC₅₀; data absence for des-chloro analog precludes direct comparison but highlights unique availability of ALDH profiling data. |
| Conditions | NADH formation assay, unknown origin ALDH3A1, 4-nitrobenzaldehyde substrate (BindingDB/ChEMBL curated) |
Why This Matters
Only the 2-chloro-4-nitro substitution pattern currently has publicly curated multi-ALDH selectivity data, which is essential for researchers designing isoform-selective chemical probes.
- [1] BindingDB Entry BDBM50555605 (CHEMBL4753971). IC₅₀: ALDH3A1 241 nM, ALDH1A1 598 nM, ALDH2 10,000 nM. View Source
- [2] BindingDB Entry BDBM50447061 (CHEMBL3112688, US9328112 A53). IC₅₀ = 700 nM for ALDH3A1. View Source
- [3] Parajuli B, Fishel ML, Hurley TD. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. J Med Chem. 2014;57:449-61. View Source
